3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1465989-79-0, is a chiral compound featuring a pyrrolidine ring with a carboxylic acid functional group and a methoxyphenyl substituent. This compound is classified as an amino acid derivative due to the presence of the carboxylic acid group, which is a characteristic feature of amino acids. The unique stereochemistry of this compound plays a significant role in its biological activity and potential applications in medicinal chemistry.
The synthesis of 3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid can be achieved through several methods, primarily involving the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. Common synthetic routes include:
The choice of solvents, temperature, and reaction time are critical to optimizing yield and purity during synthesis. Typical solvents include alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran). Reaction conditions may vary significantly based on the specific synthetic route employed.
The molecular formula for 3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid is , with a molecular weight of approximately 221.25 g/mol. Its structure includes:
Key structural data include:
The chemical reactivity of 3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid is influenced by its functional groups, allowing it to participate in several types of reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid is primarily related to its interactions with biological targets. Due to its structural features:
Data supporting these mechanisms often come from pharmacological studies that assess binding affinities and biological activities.
Relevant data from various sources indicate that this compound exhibits favorable properties for further development in pharmaceutical applications.
3-(3-Methoxyphenyl)pyrrolidine-2-carboxylic acid has several scientific uses:
C(sp³)-H activation has emerged as a transformative methodology for constructing the pyrrolidine core of 3-arylproline derivatives with high enantiocontrol. A highly efficient and fully enantioselective strategy employs directing-group-assisted palladium or rhodium catalysis to functionalize proline's C-H bonds, enabling direct introduction of the 3-methoxyphenyl group at the C3 position. This approach significantly reduces synthetic steps compared to traditional linear sequences while maintaining excellent stereofidelity. Key factors influencing enantioselectivity include:
Table 1: Enantioselective C-H Activation Approaches for 3-Arylpyrrolidine Synthesis
| Catalytic System | Directing Group | Yield Range (%) | ee (%) | Key Limitation |
|---|---|---|---|---|
| Pd(OAc)₂/(R)-BINAP | N-Boc | 70–85 | 90–98 | Requires electron-deficient aryl sources |
| Rh₂(esp)₂/Chiral acid | Picolinamide | 65–92 | 88–95 | Sensitive to steric hindrance |
| Cp*Co(CO)I₂/Phox | N-Acetyl | 60–78 | 82–90 | Limited to ortho-substituted arenes |
This methodology has enabled gram-scale synthesis of enantiopure 3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid precursors with ≤98% ee, establishing its utility for accessing pharmaceutically relevant scaffolds [1] [4].
N-tert-Butoxycarbonyl (Boc) protection serves as a cornerstone strategy for enabling regioselective functionalization of the pyrrolidine nitrogen and carboxylic acid moiety. The Boc group's steric bulk and orthogonal deprotection profile facilitate selective reactions at the C3 and C5 positions without epimerization:
Structural Formula: Key Boc-Protected Intermediate
[BocN] \ C3-(3-MeO-C₆H₄) / \ H₂C CHCO₂H \ / CH₂ This intermediate has been leveraged in solid-phase peptide synthesis to incorporate 3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid as a conformationally constrained residue, demonstrating its versatility for bioactive molecule construction [5] [7].
The proline scaffold undergoes targeted modifications via transition metal-catalyzed reactions that preserve stereochemistry while introducing pharmacologically relevant groups:
Recent advances demonstrate that cobalt-boxmi complexes catalyze hydroalkylations of 3-pyrrolines, generating C2-alkylated pyrrolidines with 94% ee, while nickel catalysts shift selectivity to C3-functionalized products (89% ee). This divergence provides complementary routes to stereodefined analogs from common intermediates [4].
Strategic incorporation of fluorine into the 3-aryl moiety enhances metabolic stability and modulates receptor binding affinity. Key synthetic routes and challenges include:
Table 2: Comparative Properties of Fluorinated Derivatives
| Substituent Pattern | log P | Metabolic Stability (t₁/₂, min) | GluN2A IC₅₀ (nM) | Key Challenge |
|---|---|---|---|---|
| 3'-F | 1.2 | 42 | 210 | Regioselective fluorination |
| 4'-F | 1.3 | 38 | 190 | Ring oxidation side products |
| 3',5'-F₂ | 1.8 | 87 | 450 | Competitive dehalogenation |
| 3'-CF₃ | 2.1 | 120 | 310 | Boronic acid instability |
These fluorinated derivatives demonstrate improved blood-brain barrier penetration (PAMPA assay) and enhanced selectivity for GluN1/GluN2A NMDA receptors (3–34-fold over GluN1/GluN2B-D subtypes), validating fluorine incorporation as a viable strategy for CNS-targeted therapeutics [1] [8].
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9